Demelverine

Description

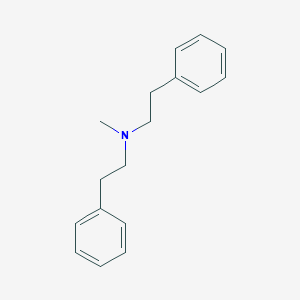

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenyl-N-(2-phenylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWQQNARVMHZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18719-09-0 (HCl) | |

| Record name | Demelverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40161164 | |

| Record name | Demelverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13977-33-8 | |

| Record name | Demelverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13977-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demelverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013977338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demelverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyldiphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEMELVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX0B07OP8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Demelverine's Mechanism of Action in Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine is a potent spasmolytic agent that exerts its effects on smooth muscle through a dual mechanism of action. It combines a direct myotropic, papaverine-like effect with a neurotropic, anticholinergic (atropine-like) action. This dual activity allows for effective relaxation of smooth muscle by targeting both intracellular signaling pathways and receptor-mediated contraction. This technical guide provides a detailed overview of the core mechanisms of this compound, presenting quantitative data from key experimental studies, outlining the methodologies used, and visualizing the relevant signaling pathways.

Introduction

Smooth muscle contraction is a fundamental physiological process, and its dysregulation can lead to various pathological conditions, including spasms in the gastrointestinal and urogenital tracts. Spasmolytic agents are crucial in managing these conditions. This compound has been identified as a spasmolytic agent with a distinctive pharmacological profile, acting through two primary pathways to induce smooth muscle relaxation. Understanding these mechanisms at a molecular and cellular level is essential for its therapeutic application and for the development of novel, more targeted spasmolytic drugs.

Dual Mechanism of Action

This compound's efficacy as a smooth muscle relaxant stems from its ability to act via two distinct, yet complementary, mechanisms:

-

Direct Myotropic (Papaverine-like) Action: this compound directly targets the smooth muscle cells, interfering with the intracellular signaling cascade that leads to contraction. This is primarily achieved through the inhibition of phosphodiesterases (PDEs) and the modulation of intracellular calcium levels.

-

Neurotropic (Anticholinergic) Action: this compound also acts on the nerve-muscle junction by competitively antagonizing muscarinic acetylcholine receptors. This neurotropic effect inhibits the contractile signals initiated by the parasympathetic nervous system.

The following sections delve into the specifics of each mechanism, supported by experimental data.

Direct Myotropic Action: A Papaverine-like Effect

The direct myotropic action of this compound is characterized by its ability to relax smooth muscle regardless of the initial contractile stimulus, a hallmark of papaverine-like compounds. This effect is primarily attributed to two interconnected actions: phosphodiesterase (PDE) inhibition and calcium channel antagonism.

Inhibition of Phosphodiesterases (PDEs)

Like papaverine, this compound is understood to inhibit phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

-

Signaling Pathway: An increase in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several target proteins that collectively reduce intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium, ultimately leading to smooth muscle relaxation.

Calcium Channel Antagonism

A key component of this compound's direct myotropic effect is its ability to interfere with calcium influx into the smooth muscle cell.

-

Mechanism: Contraction of smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). A significant source of this calcium is its influx from the extracellular space through voltage-gated L-type calcium channels. This compound is believed to block these channels, thereby reducing the availability of calcium required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK), a key enzyme in the contractile process.

Quantitative Data: Myotropic Activity

Experimental studies on isolated guinea-pig ileum have quantified the direct myotropic spasmolytic activity of this compound by assessing its ability to counteract contractions induced by non-receptor-mediated spasmogens like Barium Chloride (BaCl₂).

| Compound | IC₅₀ against BaCl₂-induced Spasms (μg/ml) | Relative Potency (Papaverine = 1) |

| This compound | 1.1 | 2.5 |

| Papaverine | 2.8 | 1.0 |

| Table 1: Comparative myotropic activity of this compound and Papaverine on isolated guinea-pig ileum. |

Neurotropic Action: An Anticholinergic Effect

In addition to its direct effects on the smooth muscle cell, this compound exhibits a neurotropic action by antagonizing the effects of acetylcholine (ACh) at muscarinic receptors.

Muscarinic Receptor Antagonism

-

Mechanism: Acetylcholine, released from parasympathetic nerve endings, binds to M₃ muscarinic receptors on smooth muscle cells. This binding initiates a signaling cascade involving Gq/11 proteins, phospholipase C (PLC), and the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), while DAG activates protein kinase C (PKC), both contributing to muscle contraction. This compound acts as a competitive antagonist at these muscarinic receptors, preventing ACh from initiating this contractile cascade.

Quantitative Data: Anticholinergic Activity

The anticholinergic potency of this compound has been determined using the Schild plot method on isolated guinea-pig ileum, with acetylcholine as the agonist. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a measure of competitive antagonist potency.

| Compound | pA₂ value vs. Acetylcholine | Relative Potency (Atropine = 1) |

| This compound | 6.8 | 0.01 |

| Atropine | 8.8 | 1.0 |

| Table 2: Comparative anticholinergic activity of this compound and Atropine on isolated guinea-pig ileum. |

Experimental Protocols

The quantitative data presented in this guide were primarily obtained through in vitro experiments using isolated smooth muscle preparations. A generalized protocol for such an experiment is outlined below.

Isolated Tissue Bath Experiment

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue, such as the guinea-pig ileum, is carefully dissected and cleaned.

-

Mounting: The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at a constant temperature (typically 37°C) and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂). One end of the tissue is fixed, while the other is connected to a force transducer to record isometric or isotonic contractions.

-

Equilibration: The tissue is allowed to equilibrate for a period under a slight resting tension until a stable baseline is achieved.

-

Induction of Contraction: A spasmogen is added to the organ bath to induce a sustained contraction. For assessing anticholinergic activity, acetylcholine is used. For evaluating direct myotropic effects, a non-receptor-mediated agent like Barium Chloride is employed.

-

Application of this compound: Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording and Analysis: The resulting relaxation or inhibition of contraction is recorded. For direct myotropic effects, the concentration of this compound that causes 50% inhibition of the maximal contraction (IC₅₀) is calculated. For anticholinergic effects, dose-response curves to acetylcholine are generated in the absence and presence of different concentrations of this compound, and the pA₂ value is determined using a Schild plot.

Conclusion

This compound's mechanism of action in smooth muscle is a well-defined dual-pronged approach. Its papaverine-like direct myotropic effects, mediated through phosphodiesterase inhibition and calcium channel blockade, combined with its atropine-like anticholinergic activity at muscarinic receptors, make it an effective spasmolytic agent. The quantitative data from in vitro studies confirm the potency of both these mechanisms. This comprehensive understanding of this compound's pharmacology is invaluable for its clinical application and provides a strong foundation for future research in the field of smooth muscle relaxants.

An In-depth Technical Guide to the Synthesis of N-methyldiphenethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for N-methyldiphenethylamine, a significant compound in chemical and pharmaceutical research. The following sections present a comparative analysis of key synthesis methodologies, complete with experimental protocols and quantitative data to facilitate reproducible research.

Core Synthesis Pathways

The synthesis of N-methyldiphenethylamine can be primarily achieved through three well-established methods:

-

Reductive Amination of a Carbonyl Compound Precursor: This pathway involves the reaction of a precursor containing a carbonyl group with an amine, followed by reduction.

-

Eschweiler-Clarke Reaction: A classic method for the methylation of primary or secondary amines using formic acid and formaldehyde.

-

Direct N-Alkylation: This approach involves the direct attachment of a methyl group to the nitrogen atom of diphenylethylamine using a methylating agent.

A less common but effective method involves the reduction of an N-acyl derivative, such as an N-carboethoxy intermediate.

The selection of a specific pathway depends on factors such as the availability of starting materials, desired yield and purity, and scalability of the reaction.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the different synthesis pathways for N-methyldiphenethylamine and related compounds.

| Synthesis Pathway | Starting Material | Reagents | Product | Yield | Reference |

| Reduction of N-acyl derivative | N-carboethoxy-1,2-diphenylethylamine | Lithium aluminum hydride, Tetrahydrofuran | N-methyl-1,2-diphenylethylamine | Not explicitly stated, but 26.8g product from 35.0g starting material | [1] |

| Eschweiler-Clarke Reaction | β-phenylethylamine | 90% Formic acid, 37% Formaldehyde solution | β-phenylethyldimethylamine | 74-83% |

Experimental Protocols

Synthesis via Reduction of an N-acyl Derivative

This method utilizes the reduction of an N-carboethoxy derivative to yield N-methyldiphenethylamine.

Starting Material: N-carboethoxy-1,2-diphenylethylamine

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

15% Sodium hydroxide (NaOH) solution

-

Water (H₂O)

-

Celite

Procedure: [1]

-

A suspension of lithium aluminum hydride (12.4 g, 0.032 mol) in 300 ml of tetrahydrofuran is prepared in a reaction vessel under a nitrogen atmosphere and cooled to 0°C.

-

A solution of N-carboethoxy-1,2-diphenylethylamine (35.0 g, 0.13 mmol) in 200 ml of tetrahydrofuran is added dropwise to the stirred LiAlH₄ suspension.

-

The reaction mixture is heated to reflux for 8 hours.

-

After reflux, the mixture is cooled in an ice-water bath.

-

To quench the reaction, water (13 ml), 15% NaOH solution (13 ml), and water (39 ml) are carefully and sequentially added to the cooled mixture.

-

The mixture is allowed to warm to ambient temperature.

-

The precipitated salts are removed by filtration through Celite.

-

The solvent is removed from the filtrate under reduced pressure to yield N-methyl-1,2-diphenylethylamine as a colorless oil (26.8 g).

Synthesis via Eschweiler-Clarke Reaction (Generalized Protocol)

The Eschweiler-Clarke reaction is a one-pot methylation of a primary or secondary amine using excess formic acid and formaldehyde.[2][3] This reaction is known to proceed to the tertiary amine without the formation of quaternary ammonium salts.[2]

Starting Material: 1,2-diphenylethylamine

Reagents:

-

Formic acid (HCOOH)

-

Formaldehyde (HCHO) solution (e.g., 37% in water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Benzene (for extraction)

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottomed flask, cool formic acid and slowly add 1,2-diphenylethylamine with stirring.

-

To the resulting solution, add formaldehyde solution.

-

Heat the reaction mixture, typically near boiling, which should initiate a vigorous evolution of carbon dioxide.[2]

-

Once the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.

-

After cooling, add hydrochloric acid and evaporate the solution to dryness under reduced pressure.

-

Dissolve the residue in water and basify with a strong sodium hydroxide solution to liberate the free amine.

-

Extract the product with an organic solvent such as benzene.

-

Dry the combined organic extracts over anhydrous potassium carbonate.

-

Remove the solvent by distillation, and purify the resulting N-methyldiphenethylamine by vacuum distillation.

Synthesis via Reductive Amination (Generalized Protocol)

This method involves the formation of an imine from diphenylethylamine and formaldehyde, followed by in-situ reduction.

Starting Material: 1,2-diphenylethylamine

Reagents:

-

Formaldehyde (HCHO) solution

-

A reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

A suitable solvent (e.g., methanol, tetrahydrofuran)

-

An acid catalyst (e.g., acetic acid), if required by the chosen reducing agent.

Procedure:

-

Dissolve 1,2-diphenylethylamine in a suitable solvent.

-

Add formaldehyde solution to the amine solution.

-

If necessary, add an acid catalyst like acetic acid.

-

Gradually add the reducing agent (e.g., sodium borohydride) to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating for a period sufficient to complete the reaction.

-

After the reaction is complete, quench any remaining reducing agent carefully (e.g., by adding water or a dilute acid).

-

Basify the mixture and extract the product with an organic solvent.

-

Wash the organic extract with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

-

Purify the N-methyldiphenethylamine by distillation or chromatography.

Synthesis via Direct N-Alkylation (Generalized Protocol)

This method involves the direct methylation of diphenylethylamine using a methylating agent like methyl iodide.

Starting Material: 1,2-diphenylethylamine

Reagents:

-

Methyl iodide (CH₃I)

-

A base (e.g., potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))

-

A suitable solvent (e.g., acetone, acetonitrile)

Procedure:

-

Dissolve 1,2-diphenylethylamine in a suitable solvent.

-

Add a base to the solution to act as a proton scavenger.

-

Add methyl iodide to the reaction mixture.

-

Stir the mixture, possibly with heating, for several hours until the reaction is complete (monitoring by TLC is recommended).

-

After the reaction, filter off the solid base and any salts formed.

-

Remove the solvent from the filtrate under reduced pressure.

-

The residue can be purified by distillation or chromatography to yield N-methyldiphenethylamine.

Visualization of Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of N-methyldiphenethylamine.

Caption: Reduction of an N-acyl derivative to yield N-methyldiphenethylamine.

Caption: The Eschweiler-Clarke reaction pathway for N-methylation.

Caption: General workflow for reductive amination to form N-methyldiphenethylamine.

Caption: Direct N-alkylation of diphenylethylamine using methyl iodide.

References

Pharmacological Profile of Demelverine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacological data available for Demelverine in the public domain is limited. This guide provides a summary of the existing information and extrapolates potential mechanisms of action based on its classification as a papaverine-like spasmolytic. Further experimental validation is required to confirm these hypotheses.

Introduction

This compound is a tertiary amine classified as a spasmolytic agent.[1][2] Its primary therapeutic application is in the relaxation of smooth muscle, making it relevant for conditions characterized by visceral spasms. Structurally, it is identified as N-methyl-N-(2-phenylethyl)benzeneethanamine.[3] The INN stem "-verine" in its name indicates a papaverine-like mechanism of action, suggesting its effects are primarily exerted directly on the smooth muscle cells, independent of their innervation.[4]

Physicochemical Properties

A summary of the available physicochemical properties of this compound is presented in Table 1. This information is crucial for formulation development and for understanding its potential absorption and distribution characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₁N | [PubChem] |

| Molecular Weight | 239.36 g/mol | [PubChem] |

| CAS Number | 13977-33-8 | [PubChem] |

| Appearance | Solid powder | [MedKoo] |

| Synonyms | Demelverinum, Methphenethamin, N-Methyldiphenethylamine | [PubChem] |

Table 1: Physicochemical Properties of this compound

Pharmacodynamics: A Papaverine-Like Mechanism of Action

The primary characteristic of this compound's pharmacological profile is its papaverine-like spasmolytic activity.[4] Papaverine, an opium alkaloid, exerts its smooth muscle relaxant effects through a multi-faceted mechanism that is independent of nervous system input.[4][5] It is hypothesized that this compound shares these mechanisms, which primarily involve:

-

Inhibition of Phosphodiesterases (PDEs): Papaverine is a non-specific PDE inhibitor, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] These second messengers activate protein kinases (PKA and PKG, respectively), which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.[1][5]

-

Blockade of Calcium Channels: Papaverine has been shown to directly block calcium channels, inhibiting the influx of extracellular calcium which is a critical step in the initiation and maintenance of smooth muscle contraction.[5]

Hypothesized Signaling Pathways

Based on the papaverine-like action, the following signaling pathways are proposed for this compound-induced smooth muscle relaxation.

Caption: Hypothesized PDE Inhibition Pathway for this compound.

Caption: Hypothesized Calcium Channel Blockade by this compound.

Pharmacokinetics

There is a notable absence of publicly available data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. To fully characterize this compound, dedicated studies are required.

| ADME Parameter | Data |

| Absorption | No data available. |

| Distribution | No data available. |

| Metabolism | No data available. |

| Excretion | No data available. |

Table 2: Summary of Pharmacokinetic Data for this compound

Toxicology

Similarly, comprehensive toxicological data for this compound, including acute and chronic toxicity studies, genotoxicity, and carcinogenicity, are not available in the public domain.

| Toxicological Endpoint | Data |

| Acute Toxicity (e.g., LD50) | No data available. |

| Chronic Toxicity | No data available. |

| Adverse Effects | No data available. |

Table 3: Summary of Toxicological Data for this compound

Example Experimental Protocols

For researchers and drug development professionals interested in investigating the pharmacological profile of this compound or similar spasmolytic compounds, the following are examples of standard experimental protocols.

Assessment of Spasmolytic Activity using Isolated Organ Bath

This protocol is a classic method for evaluating the direct effect of a compound on smooth muscle contractility.

Caption: Workflow for Isolated Organ Bath Experiment.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat aorta) is isolated and dissected.[7]

-

Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).[8][9]

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.[8]

-

Contraction Induction: A contractile agent (e.g., acetylcholine, histamine, high potassium solution) is added to the bath to induce a stable contraction.[8]

-

Drug Addition: Cumulative concentrations of this compound are added to the bath, and the resulting relaxation is recorded.

-

Data Acquisition and Analysis: The changes in muscle tension are recorded using a force transducer connected to a data acquisition system. The concentration-response curve is then plotted to determine the EC₅₀ value.[9]

Phosphodiesterase (PDE) Activity Assay

This assay can be used to determine if this compound inhibits PDE enzymes and to quantify its inhibitory potency.

Methodology:

-

Enzyme and Substrate Preparation: A purified PDE enzyme and its substrate (cAMP or cGMP) are prepared in an appropriate assay buffer.[10][11]

-

Inhibitor Incubation: Different concentrations of this compound are pre-incubated with the PDE enzyme.[10][11]

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.[11]

-

Quantification of Product Formation: The amount of AMP or GMP produced is quantified. This can be done using various methods, including colorimetric assays, fluorescence-based assays, or radioimmunoassays.[12][13]

-

Data Analysis: The percentage of PDE inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.[11]

Calcium Channel Blocking Activity using Patch-Clamp Electrophysiology

The patch-clamp technique allows for the direct measurement of ion channel activity in single cells, providing definitive evidence of calcium channel blockade.[14][15][16]

Methodology:

-

Cell Culture: A suitable cell line expressing voltage-gated calcium channels (e.g., HEK293 cells) is cultured.

-

Patch-Clamp Recording: The whole-cell patch-clamp configuration is established on a single cell.[14][16]

-

Eliciting Calcium Currents: The cell membrane is depolarized using a voltage step protocol to elicit inward calcium currents.

-

Drug Application: this compound is applied to the cell via the extracellular solution.

-

Data Acquisition and Analysis: The amplitude of the calcium current is measured before and after the application of this compound. The percentage of current inhibition is calculated to determine the IC₅₀ value.[16]

Conclusion and Future Directions

This compound is a spasmolytic agent with a proposed papaverine-like mechanism of action, likely involving non-specific phosphodiesterase inhibition and calcium channel blockade. However, the pharmacological profile of this compound is largely incomplete due to a lack of published experimental data.

To fully elucidate the therapeutic potential and safety profile of this compound, the following areas of research are critical:

-

In-depth Pharmacodynamic Studies: Comprehensive in vitro studies are needed to confirm the mechanism of action, including receptor binding assays, specific PDE isoenzyme inhibition profiles, and detailed characterization of its effects on various types of ion channels.

-

Comprehensive Pharmacokinetic Profiling: In vivo studies in animal models are required to determine the ADME properties of this compound.

-

Toxicological Evaluation: A complete toxicological assessment is necessary to establish the safety of the compound.

-

Clinical Investigations: Well-designed clinical trials are needed to evaluate the efficacy and safety of this compound in relevant patient populations.

The information and example protocols provided in this guide are intended to serve as a foundation for future research into the pharmacological properties of this compound. A thorough investigation of this compound is warranted to determine its place in modern therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. GSRS [precision.fda.gov]

- 3. GSRS [precision.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]

- 6. What is the mechanism of Papaveretum? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]

- 11. promega.com [promega.com]

- 12. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

- 14. youtube.com [youtube.com]

- 15. Manual Whole-Cell Patch Clamp Assay For Screening NCE's Against Voltage Gated Ion-Channels [outsourcedpharma.com]

- 16. youtube.com [youtube.com]

Demelverine: An In-depth Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine is a spasmolytic agent with a papaverine-like mechanism of action, also classified as an anticholinergic agent.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding its discovery, history, and pharmacological properties. Due to the limited publicly available data, this document synthesizes known information and highlights areas where further research is required.

Introduction

This compound is a tertiary amine with a molecular formula of C17H21N and a molecular weight of 239.36 g/mol . It is structurally distinct from many other anticholinergic agents. While its primary classification is as a spasmolytic, its anticholinergic properties contribute to its overall pharmacological profile. This guide aims to collate the fragmented information available on this compound to provide a coherent resource for the scientific community.

Discovery and History

The precise details surrounding the discovery and historical development of this compound are not well-documented in publicly accessible scientific literature. Information regarding the original researchers, the institution where it was first synthesized, and the timeline of its development is scarce. This lack of a clear historical narrative presents a significant gap in the understanding of this compound's origins and its journey through preclinical and potential clinical development.

Chemical Synthesis

Proposed Synthetic Pathway

A plausible retrosynthetic analysis of this compound (N-methyl-N-(2-phenylethyl)benzeneethanamine) suggests that it could be synthesized through the N-alkylation of N-methyl-2-phenylethanamine with a suitable 2-phenylethyl halide or by reductive amination of phenylacetaldehyde with N-methyl-2-phenylethanamine.

A logical forward synthesis could involve the following steps:

-

Formation of N-methyl-2-phenylethanamine: This intermediate can be prepared from 2-phenylethanamine through reductive amination with formaldehyde or by acylation followed by reduction.

-

N-alkylation: The resulting secondary amine can then be reacted with a 2-phenylethyl halide (e.g., 2-phenylethyl bromide) in the presence of a base to yield this compound.

A visual representation of this proposed synthetic workflow is provided below.

Mechanism of Action

This compound's pharmacological activity is characterized by two primary mechanisms: a direct spasmolytic effect similar to papaverine and an anticholinergic effect.

Papaverine-like Spasmolytic Action

The papaverine-like action suggests that this compound may act as a non-specific inhibitor of phosphodiesterases (PDEs). Inhibition of PDEs would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) levels in smooth muscle cells. This increase in cyclic nucleotides activates protein kinases, which in turn phosphorylate various downstream targets, ultimately leading to a decrease in intracellular calcium concentration and smooth muscle relaxation.

Anticholinergic Activity

As an anticholinergic agent, this compound likely acts as a competitive antagonist of acetylcholine at muscarinic receptors. By blocking the binding of acetylcholine, it inhibits the parasympathetic stimulation of smooth muscle contraction. The specific affinities of this compound for the different muscarinic receptor subtypes (M1-M5) have not been reported in the available literature. Understanding this receptor-binding profile would be crucial for a more precise characterization of its pharmacological effects and potential side effects.

The following diagram illustrates the potential signaling pathways involved in this compound's mechanism of action.

Preclinical and Clinical Data

A thorough search of scientific databases and clinical trial registries did not yield any publicly available quantitative data from preclinical or clinical studies of this compound. Information on its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), toxicology, and efficacy in animal models or human subjects is not documented in the accessible literature. A single clinical trial identifier, NCT06156449, has been noted, but no results or detailed information about this study are currently available.

Data Summary

Due to the absence of quantitative data in the public domain, a tabular summary of this compound's properties cannot be compiled at this time. Key data points that would be essential for a comprehensive understanding of this compound and are currently unavailable include:

-

Physicochemical Properties: pKa, logP, solubility.

-

Pharmacological Data: IC50/EC50 values for PDE inhibition, Ki values for muscarinic receptor subtypes.

-

Pharmacokinetic Parameters: Bioavailability, half-life, clearance, volume of distribution.

-

Toxicological Data: LD50, NOAEL (No-Observed-Adverse-Effect Level).

Conclusion and Future Directions

This compound remains a poorly characterized compound in the public scientific domain. While its classification as a spasmolytic and anticholinergic agent provides a general framework for its potential therapeutic applications, the lack of detailed information on its discovery, synthesis, and pharmacological properties severely limits its potential for further development.

For researchers and drug development professionals, the following areas represent critical next steps in the investigation of this compound:

-

Literature and Patent Archeology: A more profound search of historical chemical and pharmaceutical literature, as well as patent databases from various countries, may yet uncover original documents detailing the discovery and development of this compound.

-

De Novo Synthesis and Characterization: In the absence of a published synthetic protocol, a de novo synthesis based on established organic chemistry principles would be necessary to obtain the compound for further study. Full analytical characterization (NMR, MS, etc.) would be required to confirm its identity.

-

In Vitro Pharmacological Profiling: A comprehensive in vitro study is needed to determine its binding affinities for muscarinic receptor subtypes and its inhibitory activity against various PDE isoforms.

-

Preclinical In Vivo Studies: Should in vitro studies yield promising results, evaluation in relevant animal models of smooth muscle spasm would be warranted to assess its efficacy, pharmacokinetics, and safety profile.

This technical guide serves as a starting point for future research into this compound, highlighting the significant knowledge gaps that need to be addressed to fully understand and potentially exploit its therapeutic value.

References

In Vitro Effects of Demelverine on Cardiac Muscle Cells: A Methodological and Data-Centric Guide

Disclaimer: As of October 2025, publicly available scientific literature lacks specific studies on the in vitro effects of Demelverine on cardiac muscle cells. Therefore, this document serves as a comprehensive guide outlining the necessary experimental frameworks and potential mechanistic pathways, based on its classification as a spasmolytic and anticholinergic agent with papaverine-like properties. The data presented herein is illustrative and intended to guide future research.

Introduction

This compound is classified as a spasmolytic agent, exhibiting properties similar to papaverine, and is also recognized for its anticholinergic effects. While its primary application has been in the relaxation of smooth muscle, its impact on cardiac muscle cells remains largely unexplored. Understanding these effects is crucial for a comprehensive safety and efficacy profile, particularly concerning potential cardiac side effects or therapeutic applications. This guide provides a structured overview of the requisite experimental protocols and data presentation for investigating the in vitro effects of this compound on cardiac muscle cells.

One non-peer-reviewed source has suggested that this compound may induce an increase in proton release and have a myoglobin-enhancing effect on cardiac muscle cells. However, these claims lack substantiation from dedicated scientific studies.

Potential Mechanisms of Action on Cardiac Myocytes

Given this compound's pharmacological classification, its effects on cardiac muscle cells could be mediated through several signaling pathways. The following diagram illustrates a hypothetical experimental workflow to elucidate these mechanisms.

Caption: Hypothetical experimental workflow for assessing this compound's effects.

Based on its known properties, this compound could influence cardiac myocyte function through the following pathways:

-

Papaverine-Like Action: Papaverine is known to inhibit phosphodiesterases and may also affect calcium channels. A similar action by this compound could alter intracellular cyclic nucleotide levels and calcium homeostasis.

-

Anticholinergic Effects: By blocking muscarinic acetylcholine receptors, this compound could modulate the parasympathetic influence on cardiac myocytes, potentially affecting heart rate and contractility.

The following diagram illustrates a potential signaling pathway based on these classifications.

Caption: Potential signaling pathways of this compound in cardiac myocytes.

Methodologies for Key Experiments

To rigorously assess the in vitro effects of this compound on cardiac muscle cells, a series of standardized experimental protocols should be employed.

Cell Preparation

-

Isolation of Ventricular Myocytes: Single ventricular myocytes should be isolated from adult rat or guinea pig hearts by enzymatic digestion using collagenase and protease.

-

Cell Culture: For longer-term studies, neonatal rat ventricular myocytes or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) could be utilized.

Electrophysiological Recordings

-

Whole-Cell Patch-Clamp: This technique is essential for recording ionic currents and action potentials.

-

Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Pipette Solution (for Action Potentials): (in mM) 120 K-aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH).

-

-

Protocol:

-

Myocytes are placed in a recording chamber on an inverted microscope.

-

A glass micropipette with a resistance of 2-4 MΩ is used to form a giga-seal with the cell membrane.

-

The membrane is ruptured to achieve the whole-cell configuration.

-

Action potentials are elicited by current injections, and various ionic currents are recorded using specific voltage protocols.

-

This compound is applied at varying concentrations via a perfusion system.

-

-

Intracellular Calcium Measurement

-

Fluorescent Calcium Imaging:

-

Dye Loading: Myocytes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

-

Protocol:

-

Loaded cells are placed on a fluorescence microscope.

-

Cells are field-stimulated to elicit calcium transients.

-

The fluorescence intensity is recorded before and after the application of this compound.

-

The change in fluorescence is used to calculate the intracellular calcium concentration.

-

-

Quantitative Data Summary

The following tables represent the type of quantitative data that should be collected and organized from the proposed experiments. Note: The values presented are hypothetical.

Table 1: Effects of this compound on Action Potential Parameters

| Concentration (µM) | APD₅₀ (ms) | APD₉₀ (ms) | Resting Membrane Potential (mV) |

| Control | 150 ± 12 | 250 ± 18 | -80 ± 2 |

| 1 | 165 ± 14 | 270 ± 20 | -80 ± 2 |

| 10 | 190 ± 16 | 310 ± 22 | -79 ± 3 |

| 100 | 230 ± 20 | 380 ± 25 | -78 ± 3 |

Table 2: Effects of this compound on L-type Calcium Current (ICa,L)

| Concentration (µM) | Peak ICa,L Density (pA/pF) | Inactivation Tau (ms) |

| Control | -10.2 ± 1.5 | 55 ± 5 |

| 1 | -9.8 ± 1.4 | 58 ± 6 |

| 10 | -7.5 ± 1.2 | 72 ± 7 |

| 100 | -4.1 ± 0.9 | 95 ± 8 |

Table 3: Effects of this compound on Intracellular Calcium Transients

| Concentration (µM) | Transient Amplitude (ΔF/F₀) | Decay Tau (ms) |

| Control | 1.5 ± 0.2 | 200 ± 15 |

| 1 | 1.6 ± 0.2 | 210 ± 16 |

| 10 | 1.9 ± 0.3 | 240 ± 18 |

| 100 | 2.4 ± 0.4 | 290 ± 21 |

Conclusion

While there is a clear need for empirical data, this guide provides a foundational framework for the systematic investigation of this compound's in vitro effects on cardiac muscle cells. The proposed experiments, focusing on electrophysiology, calcium handling, and potential signaling pathways, would generate the necessary data to construct a comprehensive understanding of its cardiac pharmacology. Such studies are imperative to validate anecdotal claims and to fully characterize the safety and potential therapeutic utility of this compound in the context of cardiac function. Researchers are encouraged to utilize these methodologies to fill the current knowledge gap.

The Binding Affinity of Compounds to Cytochrome P450: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to determine the binding affinity of chemical compounds to cytochrome P450 (CYP) enzymes. A thorough search of scientific literature and databases reveals a significant lack of publicly available information specifically detailing the binding affinity of Demelverine to any cytochrome P450 isozymes. Consequently, this document will focus on the established experimental protocols and conceptual frameworks used in the field of drug metabolism to characterize the interactions between novel chemical entities and CYP enzymes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development by outlining the principles and practices for assessing potential drug-drug interactions mediated by cytochrome P450.

Introduction to Cytochrome P450 and Drug Metabolism

The cytochrome P450 superfamily of enzymes is a critical component of drug metabolism, responsible for the phase I oxidative biotransformation of a vast array of xenobiotics, including therapeutic drugs.[1][2] These enzymes, primarily located in the liver, play a pivotal role in the clearance and detoxification of foreign compounds.[1][2] The inhibition or induction of CYP enzymes by a drug can lead to significant alterations in the pharmacokinetics of co-administered medications, potentially resulting in adverse drug reactions or therapeutic failure.[3][4] Therefore, the characterization of a drug candidate's binding affinity and inhibitory potential towards major CYP isozymes is a mandatory step in preclinical drug development.

The most clinically significant CYP isozymes include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are collectively responsible for the metabolism of the majority of drugs on the market.[5] Understanding the binding affinity of a compound to these enzymes, often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is crucial for predicting its drug-drug interaction profile.

Experimental Protocols for Determining Binding Affinity

A variety of in vitro methods are utilized to assess the binding affinity and inhibitory potential of compounds against cytochrome P450 enzymes. These assays typically use human liver microsomes, which contain a mixture of CYP enzymes, or recombinant human CYP isozymes expressed in a cellular system.

Reversible Inhibition Assays (IC50 and Ki Determination)

Reversible inhibition occurs when a compound binds non-covalently to the enzyme. The potency of a reversible inhibitor is typically determined by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This can be further used to calculate the inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex.

Experimental Workflow:

-

Preparation of Reagents:

-

A buffer system (e.g., potassium phosphate buffer).

-

A source of CYP enzymes (human liver microsomes or recombinant CYP isozymes).

-

A specific substrate for the CYP isozyme of interest.

-

The test compound (potential inhibitor) at various concentrations.

-

A cofactor, typically an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

-

Incubation:

-

The CYP enzyme source is pre-incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of the specific substrate and the NADPH-generating system.

-

The incubation is carried out at a controlled temperature (typically 37°C) for a specific duration.

-

-

Termination and Analysis:

-

The reaction is stopped, often by the addition of a quenching solvent (e.g., acetonitrile or methanol).

-

The concentration of the metabolite of the specific substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The rate of metabolite formation is plotted against the concentration of the test compound.

-

The IC50 value is determined by fitting the data to a suitable sigmoidal dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its Michaelis-Menten constant (Km).

-

Time-Dependent Inhibition (TDI) Assays

Time-dependent inhibition, also known as mechanism-based inhibition, occurs when a compound is metabolically activated by a CYP enzyme to a reactive metabolite that covalently binds to and inactivates the enzyme.[6] This type of inhibition is of greater clinical concern as the enzyme activity is not restored until new enzyme is synthesized.

Experimental Workflow:

The workflow for a TDI assay is similar to that of a reversible inhibition assay but includes a pre-incubation step of the test compound with the CYP enzyme and NADPH before the addition of the probe substrate.

-

Primary Incubation: The test compound is pre-incubated with the CYP enzyme source and the NADPH-generating system for various time points.

-

Secondary Incubation: An aliquot of the primary incubation mixture is diluted into a secondary incubation containing the probe substrate and cofactors to measure the remaining enzyme activity.

-

Analysis and Data Interpretation: The rate of inactivation (kinact) and the concentration required for half-maximal inactivation (KI) are determined from the data.

Data Presentation and Interpretation

The quantitative data obtained from these assays are crucial for assessing the drug-drug interaction potential of a new chemical entity. The results are typically summarized in tables for easy comparison.

| Parameter | Description | Significance |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | A preliminary measure of inhibitory potency. |

| Ki | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. | A more precise measure of the affinity of a reversible inhibitor for the enzyme. |

| kinact | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | A measure of the rate of time-dependent inhibition. |

| KI | The concentration of the inhibitor that produces half-maximal inactivation. | A measure of the affinity of a time-dependent inhibitor for the enzyme. |

Conclusion

While specific data on the binding affinity of this compound to cytochrome P450 enzymes are not available in the public domain, the experimental protocols outlined in this guide represent the standard industry and academic practices for characterizing such interactions for any new chemical entity. A thorough in vitro evaluation of a compound's potential to inhibit major CYP isozymes is a fundamental aspect of modern drug development, providing critical information for predicting and mitigating the risk of clinically significant drug-drug interactions. Researchers investigating the metabolic profile of this compound or structurally related compounds are encouraged to employ these well-established methodologies to elucidate their interactions with cytochrome P450 enzymes.

References

- 1. mdpi.com [mdpi.com]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Demelverine Hydrochloride: A Technical Guide to its Cellular Targets and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine hydrochloride is a spasmolytic agent recognized for its efficacy in relaxing smooth muscle. This technical guide provides an in-depth exploration of its cellular targets and mechanisms of action, synthesizing available data for researchers and professionals in drug development. This compound hydrochloride is understood to exert its effects through a dual mechanism, exhibiting both anticholinergic and papaverine-like properties. This document collates the known cellular interactions, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved in its pharmacological activity.

Introduction

This compound hydrochloride is a muscle relaxant utilized for the prevention and treatment of muscle spasms.[1] Its primary therapeutic effect is the relaxation of smooth muscle, which is achieved through a multi-faceted mechanism of action. The compound is classified as an anticholinergic agent and also demonstrates spasmolytic activity similar to that of papaverine.[2] This dual activity suggests that this compound hydrochloride interacts with multiple cellular signaling pathways to produce its therapeutic effect. Understanding these pathways is crucial for its potential optimization and the development of novel therapeutics.

Primary Cellular Targets and Mechanism of Action

The spasmolytic effect of this compound hydrochloride can be attributed to two main mechanisms:

-

Anticholinergic Activity: As an anticholinergic agent, this compound hydrochloride is presumed to act as an antagonist at muscarinic acetylcholine receptors. By blocking the action of acetylcholine, a key neurotransmitter responsible for smooth muscle contraction, it inhibits the downstream signaling cascades that lead to muscle spasms.

-

Papaverine-like Spasmolytic Activity: The papaverine-like mechanism involves the non-specific inhibition of phosphodiesterase (PDE) enzymes.[3][4] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] Elevated levels of these second messengers activate protein kinases that phosphorylate various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.[3][4] Some evidence also suggests that papaverine-like compounds may directly modulate calcium channels, further contributing to the reduction of intracellular calcium.[3]

Quantitative Pharmacological Data

| Target Class | Specific Target (Example) | Parameter (Example) | Value (Range for Class) | Compound Class |

| Muscarinic Acetylcholine Rec. | M1, M2, M3 Subtypes | pKi | 6.5 - 9.5 | Soft Anticholinergics |

| Phosphodiesterase Enzymes | PDE Isoforms (e.g., PDE4) | IC50 | Sub-micromolar to mM | Non-selective PDE Inhibitors |

| L-type Calcium Channels | CaV1.2 | IC50 | Micromolar | Papaverine |

Note: The data presented are representative of the compound classes to which this compound hydrochloride is proposed to belong. Specific values for this compound hydrochloride are needed for a precise quantitative assessment.

Signaling Pathways

The signaling pathways affected by this compound hydrochloride are central to the regulation of smooth muscle contraction and relaxation.

Anticholinergic Pathway

This compound hydrochloride's anticholinergic activity involves the blockade of muscarinic acetylcholine receptors, thereby inhibiting the Gq/11 protein-coupled signaling cascade that leads to smooth muscle contraction.

Papaverine-like Spasmolytic Pathway

The papaverine-like activity of this compound hydrochloride involves the inhibition of phosphodiesterases, leading to an increase in cyclic nucleotides and subsequent smooth muscle relaxation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the pharmacological properties of this compound hydrochloride. The following are generalized protocols for key assays relevant to its proposed mechanisms of action.

Muscarinic Receptor Binding Assay

This assay determines the binding affinity of this compound hydrochloride to muscarinic acetylcholine receptors.

Objective: To quantify the binding affinity (Ki) of this compound hydrochloride for muscarinic acetylcholine receptors.

Materials:

-

Rat brain tissue (whole brain minus cerebellum) or cells expressing specific muscarinic receptor subtypes.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound hydrochloride at various concentrations.

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Na+/K+ phosphate buffer, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-NMS (typically at or below its Kd), and varying concentrations of this compound hydrochloride or atropine (for non-specific binding).

-

Incubation: Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound hydrochloride from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of this compound hydrochloride to inhibit the activity of PDE enzymes.

Objective: To determine the IC50 value of this compound hydrochloride for the inhibition of PDE activity.

Materials:

-

Purified PDE enzyme (specific isoforms can be used).

-

[³H]-cAMP or [³H]-cGMP as the substrate.

-

This compound hydrochloride at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Snake venom nucleotidase (e.g., from Crotalus atrox).

-

Anion exchange resin (e.g., Dowex).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In reaction tubes, combine the PDE enzyme, assay buffer, and varying concentrations of this compound hydrochloride.

-

Initiation: Start the reaction by adding a fixed concentration of [³H]-cAMP or [³H]-cGMP.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes).

-

Termination: Stop the reaction by boiling or adding a stop solution.

-

Hydrolysis: Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

-

Separation: Add an anion exchange resin to bind the unreacted charged substrate ([³H]-cAMP/[³H]-cGMP).

-

Quantification: Centrifuge the tubes and measure the radioactivity of the supernatant, which contains the neutral product ([³H]-adenosine/[³H]-guanosine), using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound hydrochloride and determine the IC50 value.

Conclusion

This compound hydrochloride is a spasmolytic agent with a dual mechanism of action involving both anticholinergic and papaverine-like effects. Its ability to antagonize muscarinic acetylcholine receptors and inhibit phosphodiesterase enzymes provides a comprehensive approach to inducing smooth muscle relaxation. While the general mechanisms are understood, a more detailed characterization of its interaction with specific receptor subtypes and PDE isoforms is necessary. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more complete understanding of this compound hydrochloride's pharmacological profile and for guiding future drug development efforts. Further research to obtain specific quantitative data for this compound hydrochloride is highly encouraged.

References

Demelverine as a Potential Marker for Skeletal Muscle Activity: A Methodological and Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demelverine, a spasmolytic agent with a papaverine-like mechanism of action, has been primarily characterized as a muscle relaxant. This technical guide explores the theoretical potential of this compound as an indirect marker for skeletal muscle activity and damage. While direct clinical evidence is currently lacking, this document outlines the hypothetical framework, potential mechanisms of action, and the detailed experimental protocols that would be necessary to validate this application. The primary focus is on the correlation of this compound's activity with established biomarkers of skeletal muscle stress, namely creatine kinase (CK) and myoglobin. This guide provides researchers and drug development professionals with the foundational information required to investigate this novel application of this compound.

Introduction to this compound

This compound is a synthetic spasmolytic agent, structurally similar to papaverine, and is used to alleviate muscle spasms. Its primary classification is as a muscle relaxant, with some sources also categorizing it as an anticholinergic drug. The therapeutic effects of this compound are attributed to its ability to induce smooth muscle relaxation, though its specific interactions with skeletal muscle are not well-documented in publicly available literature. One commercial supplier has suggested that this compound can be used as a marker for increased levels of skeletal muscle markers such as myoglobin or creatine kinase, a claim that warrants further scientific investigation.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value |

| Chemical Name | N-methyl-N-(2-phenylethyl)benzeneethanamine |

| Molecular Formula | C₁₇H₂₁N |

| Molecular Weight | 239.36 g/mol |

| CAS Number | 13977-33-8 |

| Drug Class | Spasmolytic, Muscle Relaxant |

| Proposed Mechanism | Papaverine-like, Anticholinergic |

Proposed Mechanism of Action and Rationale as a Skeletal Muscle Marker

The rationale for exploring this compound as a marker for skeletal muscle activity is based on its classification as a spasmolytic and its potential, though unproven, effects on skeletal muscle. The hypothesis is that the administration of this compound in response to muscle overactivity or damage could correlate with the release of established biomarkers of muscle injury.

Papaverine-Like Spasmolytic Action

Papaverine, the archetypal drug in this class, is known to inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP). This cascade results in the relaxation of smooth muscle. If this compound exerts a similar effect on the vasculature supplying skeletal muscle, it could influence nutrient delivery and waste removal, indirectly affecting muscle function and recovery from strenuous activity.

Figure 1. Proposed papaverine-like signaling pathway of this compound.

Anticholinergic Activity

Some sources classify this compound as an anticholinergic agent. In the context of skeletal muscle, anticholinergic action would primarily manifest at the neuromuscular junction by antagonizing acetylcholine receptors. This would lead to a reduction in muscle fiber contraction. While clinically significant levels of systemic anticholinergics can cause muscle weakness, it is unclear if this compound has a pronounced effect at the neuromuscular junction at therapeutic doses.

Figure 2. Hypothetical anticholinergic action at the neuromuscular junction.

Established Biomarkers of Skeletal Muscle Activity and Damage

To validate this compound as a potential marker, its administration and effects would need to be correlated with established biomarkers of skeletal muscle activity and damage. The most relevant of these are creatine kinase and myoglobin.

Creatine Kinase (CK)

Creatine kinase is an enzyme found in high concentrations in skeletal muscle, cardiac muscle, and the brain. Damage to these tissues results in the leakage of CK into the bloodstream. Elevated serum CK levels are a well-established indicator of muscle damage.

Myoglobin

Myoglobin is a heme protein found in skeletal and cardiac muscle that is responsible for oxygen storage. Similar to CK, injury to muscle cells leads to the release of myoglobin into the circulation. Myoglobin levels rise and fall more rapidly than CK levels, making it an early marker of muscle injury.

Table 2: Comparison of Creatine Kinase and Myoglobin as Muscle Damage Markers

| Biomarker | Onset of Increase | Peak Levels | Return to Baseline | Primary Use |

| Creatine Kinase (CK) | 2-12 hours | 24-72 hours | 3-5 days | General marker of muscle damage |

| Myoglobin | 1-4 hours | 6-12 hours | 24 hours | Early marker of muscle damage |

Experimental Protocols for Validation

The validation of this compound as a marker for skeletal muscle activity would require a series of preclinical and clinical studies. Below are detailed protocols for the measurement of the key biomarkers, creatine kinase and myoglobin, which would form the basis of such studies.

General Experimental Workflow

A typical study would involve inducing muscle activity or damage in a controlled setting, administering this compound, and then measuring the levels of CK and myoglobin in serum at various time points.

Figure 3. General experimental workflow for validation studies.

Protocol for Serum Creatine Kinase (CK) Assay (UV-Kinetic Method)

This protocol is based on a standardized UV-kinetic method for the determination of CK activity.

-

Principle: Creatine kinase catalyzes the phosphorylation of ADP by creatine phosphate to form ATP and creatine. The ATP is then used in a hexokinase/G6P-DH-coupled reaction, and the rate of NADPH formation is measured spectrophotometrically at 340 nm.

-

Reagents and Materials:

-

CK reagent kit (containing buffer, creatine phosphate, ADP, hexokinase, G6P-DH, NADP+, and N-acetylcysteine).

-

Spectrophotometer capable of reading at 340 nm.

-

Cuvettes.

-

Micropipettes.

-

Serum samples, controls, and calibrators.

-

-

Procedure:

-

Bring all reagents and samples to room temperature (20-25°C).

-

Prepare the working reagent according to the kit manufacturer's instructions.

-

Pipette the specified volume of working reagent into a cuvette.

-

Add the specified volume of serum sample, control, or calibrator to the cuvette.

-

Mix gently and start the spectrophotometer to record the change in absorbance at 340 nm over a defined period (e.g., 2-5 minutes) after an initial lag phase.

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Calculate the CK activity using the following formula: CK Activity (U/L) = ΔA/min x Factor (The factor is provided by the reagent manufacturer and is derived from the molar absorptivity of NADPH, sample volume, and total reaction volume).

-

Protocol for Serum Myoglobin Assay (ELISA)

This protocol describes a typical sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of myoglobin.

-

Principle: Myoglobin in the sample is captured by a monoclonal antibody coated onto the wells of a microplate. A second, enzyme-conjugated monoclonal antibody is added, which binds to the captured myoglobin. After washing, a substrate is added, and the resulting color development is proportional to the amount of myoglobin in the sample.

-

Reagents and Materials:

-

Myoglobin ELISA kit (containing antibody-coated microplate, standards, controls, detection antibody, substrate, and stop solution).

-

Microplate reader capable of reading at 450 nm.

-

Microplate washer (optional).

-

Micropipettes.

-

Serum samples.

-

-

Procedure:

-

Bring all reagents and samples to room temperature.

-

Pipette standards, controls, and serum samples into the appropriate wells of the microplate.

-

Incubate for the time and temperature specified in the kit instructions (e.g., 60 minutes at 37°C).

-

Wash the wells multiple times with the provided wash buffer to remove unbound substances.

-

Add the enzyme-conjugated detection antibody to each well.

-

Incubate as specified (e.g., 30 minutes at 37°C).

-

Wash the wells again.

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15 minutes at room temperature) to allow for color development.

-

Add the stop solution to each well to terminate the reaction.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of myoglobin in the samples by interpolating their absorbance values on the standard curve.

-

Data Presentation and Interpretation

The data from these validation studies should be presented in a clear and comparative manner.

Table 3: Hypothetical Data Table for this compound Validation Study

| Time Point | Placebo Group CK (U/L) | This compound Group CK (U/L) | Placebo Group Myoglobin (ng/mL) | This compound Group Myoglobin (ng/mL) |

| Baseline | 50.2 ± 5.1 | 51.5 ± 4.8 | 25.1 ± 3.2 | 24.8 ± 3.5 |

| 1 hour | 150.6 ± 15.3 | 145.8 ± 14.9 | 102.4 ± 10.1 | 98.7 ± 9.8 |

| 4 hours | 350.1 ± 30.5 | 340.2 ± 29.8 | 250.6 ± 25.3 | 245.1 ± 24.9 |

| 8 hours | 500.8 ± 45.2 | 480.5 ± 44.1 | 150.3 ± 15.1 | 148.2 ± 14.6 |

| 24 hours | 300.4 ± 28.9 | 290.7 ± 28.1 | 50.1 ± 5.3 | 48.9 ± 5.1 |

Data are presented as mean ± standard deviation. Statistical analysis would be required to determine if there are significant correlations or differences between the groups.

Conclusion and Future Directions

The proposition that this compound could serve as a marker for skeletal muscle activity is, at present, a theoretical concept that requires rigorous scientific validation. This technical guide has outlined the proposed mechanisms of action that could underpin such a function and has provided detailed experimental protocols for the necessary validation studies. The core of this research would involve correlating the pharmacokinetics and pharmacodynamics of this compound with the temporal release profiles of established muscle damage biomarkers, creatine kinase and myoglobin.

Future research should focus on in vivo animal models of muscle injury and exercise, followed by well-controlled clinical trials in human subjects. Such studies would need to establish a dose-response relationship and determine the sensitivity and specificity of this compound as a marker in various physiological and pathological states. Should a correlation be established, this compound could offer a novel tool for researchers and clinicians in the fields of sports medicine, neuromuscular disease, and drug development.

Methodological & Application

Application Notes and Protocols: Solubility of Demelverine Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the solubility of demelverine hydrochloride in dimethyl sulfoxide (DMSO). This document includes detailed experimental protocols and data presentation formats relevant to drug discovery and development.

Introduction to this compound Hydrochloride

This compound is a muscle relaxant utilized for the prevention and treatment of muscle spasms. As a spasmolytic, it exhibits a papaverine-like mechanism of action. It is known to bind with high affinity to cytochrome P-450 in the liver, which is likely involved in its metabolism. The hydrochloride salt form, this compound hydrochloride, has a molecular weight of 275.82 g/mol and is typically supplied as a powder. Given that many drug candidates are initially dissolved in DMSO for screening and in vitro assays, understanding its solubility in this solvent is a critical first step in preclinical research.

Solubility Data

| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (M) |

| DMSO | 25 | Shake-Flask | Data to be determined | Data to be determined |

| DMSO | 37 | Shake-Flask | Data to be determined | Data to be determined |

| Aqueous Buffer (pH 7.4) with 1% DMSO | 25 | Kinetic | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound hydrochloride in DMSO.

Thermodynamic Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials:

-

This compound hydrochloride powder

-

Anhydrous DMSO

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Protocol:

-

Add an excess amount of this compound hydrochloride powder to a series of vials. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.

-

Add a known volume of DMSO to each vial.

-

Securely cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound hydrochloride in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the original concentration in the DMSO to determine the solubility.

Kinetic Solubility Determination in Aqueous Buffer with Co-solvent DMSO

This method is a higher-throughput alternative often used in early drug discovery to assess solubility under conditions that mimic in vitro assays.

Materials:

-

This compound hydrochloride

-

DMSO

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well plates (filter and standard)

-

Plate shaker

-

UV-Vis plate reader or LC-MS system

Protocol:

-

Prepare a concentrated stock solution of this compound hydrochloride in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer to achieve the desired final concentration and a low percentage of DMSO (e.g., 1-5%).

-

Seal the plate and shake it at room temperature for a defined period (e.g., 1.5-2 hours).

-

After incubation, measure the turbidity of the solution using a plate reader to detect precipitation.

-

For quantitative analysis, filter the samples through a 96-well filter plate to remove any precipitate.

-